molecular formula C17H14FNO B2864343 (E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one CAS No. 1164524-18-8

(E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one

Cat. No. B2864343
M. Wt: 267.303
InChI Key: JPEUGQIVTFFHNF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, (E)-3- (3- (4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, has been reported . The process involved Friedel-Crafts condensation of fluorobenzene with chloroacetyl chloride in the presence of AlCl3 to yield 4-Fluoro phenacyl chloride. This was then condensed with N-isopropylaniline in the presence of DMF to yield the final product .

Scientific Research Applications

Fluorescent Probes and Imaging

  • (E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one and similar compounds are used as fluorescent probes. For example, a related compound (FMIP) was developed as a ratiometric fluorescent pH probe for strong-acidity pH detection in living cells, demonstrating large Stokes shift, high selectivity, and good photostability. It has been successfully applied to monitor pH in living cells (Nan et al., 2015).
  • Another derivative was used for benzoyl peroxide detection in real samples and for fluorescence imaging in living cells and zebrafish, showcasing the potential for quantitative detection in various biological systems (Tian et al., 2017).

Crystal Structure Analysis

  • Studies have focused on the crystal structure of related compounds, which play a key role in understanding their chemical and physical properties. For example, the crystal structure of a similar compound, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, was analyzed to understand its stereochemistry and electronic properties (Gummidi et al., 2019).

Electronic and Optical Properties

  • Research into the photophysical properties of chalcone derivatives, which are closely related to (E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one, reveals insights into their solvatochromic effects and intramolecular charge transfer interactions. These studies are essential for applications in organic electronics and photonics (Kumari et al., 2017).

Synthesis and Biological Evaluation

  • The synthesis and biological evaluation of related compounds, such as spirooxindolopyrrolizidines, have been studied for their antibacterial and antifungal activities, highlighting the potential medicinal applications of these compounds (Thangamani, 2010).

Molecular Logic Systems

  • Indol-based compounds are used to create molecular logic systems for detecting pH, solvent polarity, and ions like Hg2+. These systems have applications in sensing and molecular electronics (Zhang et al., 2008).

Toxicity Studies

  • Studies have been conducted on the toxicity of organic fluorophores used in molecular imaging, which is crucial for understanding the safety implications of these compounds in clinical applications (Alford et al., 2009).

properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c18-15-6-3-4-13(12-15)8-9-17(20)19-11-10-14-5-1-2-7-16(14)19/h1-9,12H,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEUGQIVTFFHNF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.